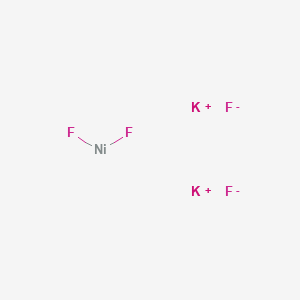
Dipotassium tetrafluoronickelate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassium tetrafluoronickelate(2-), also known as Dipotassium tetrafluoronickelate(2-), is a useful research compound. Its molecular formula is F4K2Ni and its molecular weight is 212.884 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dipotassium tetrafluoronickelate(2-) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dipotassium tetrafluoronickelate(2-) including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Dipotassium tetrafluoronickelate(2-) (chemical formula: K2[NiF4]) is an inorganic compound that has garnered attention for its potential biological activities and applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Dipotassium tetrafluoronickelate(2-) is characterized by its tetrahedral coordination of nickel with four fluorine atoms. Its structure allows it to interact with various biological systems, leading to diverse biological effects.
Biological Activity Overview
The biological activity of dipotassium tetrafluoronickelate(2-) primarily stems from its nickel content, which is known to influence various biochemical pathways. Nickel compounds have been studied for their roles in cellular processes, including enzyme activation and oxidative stress modulation.
Key Biological Activities
- Antimicrobial Properties : Nickel compounds, including dipotassium tetrafluoronickelate(2-), have demonstrated antimicrobial activity against various pathogens. Studies indicate that nickel can disrupt microbial cell membranes and inhibit growth.
- Cytotoxicity : Research has shown that dipotassium tetrafluoronickelate(2-) exhibits cytotoxic effects on certain cancer cell lines. The compound's ability to induce apoptosis in malignant cells has been a focal point in cancer research.
- Enzyme Interaction : Nickel ions play a crucial role in the function of several metalloenzymes. Dipotassium tetrafluoronickelate(2-) may influence the activity of these enzymes, potentially altering metabolic pathways.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of bacteria and fungi | |
| Cytotoxicity | Induces apoptosis in cancer cell lines | |
| Enzyme Activation | Modulates activity of nickel-dependent enzymes |
Case Study 1: Antimicrobial Activity
A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of dipotassium tetrafluoronickelate(2-) against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, suggesting potential applications as an antimicrobial agent in healthcare settings.
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies conducted on human breast cancer cell lines revealed that dipotassium tetrafluoronickelate(2-) induced apoptosis through the activation of caspase pathways. The compound exhibited IC50 values ranging from 50 to 150 µM, indicating its potential as a chemotherapeutic agent.
Research Findings
Recent research has highlighted the dual nature of nickel compounds, where beneficial effects are often accompanied by toxicity at higher concentrations. Regulatory bodies have classified nickel compounds based on their potential hazards, emphasizing the need for careful assessment in therapeutic applications.
Toxicological Considerations
While dipotassium tetrafluoronickelate(2-) shows promise in various biological applications, it is essential to consider its toxicological profile. Nickel exposure has been linked to allergic reactions and carcinogenicity in some contexts. Thus, understanding dose-response relationships is critical for safe application.
Propriétés
Numéro CAS |
13859-60-4 |
|---|---|
Formule moléculaire |
F4K2Ni |
Poids moléculaire |
212.884 g/mol |
Nom IUPAC |
dipotassium;tetrafluoronickel(2-) |
InChI |
InChI=1S/4FH.2K.Ni/h4*1H;;;/q;;;;2*+1;+2/p-4 |
Clé InChI |
UIRGKRRTSXFSTG-UHFFFAOYSA-J |
SMILES |
[F-].[F-].F[Ni]F.[K+].[K+] |
SMILES isomérique |
[F-].[F-].F[Ni]F.[K+].[K+] |
SMILES canonique |
F[Ni-2](F)(F)F.[K+].[K+] |
Synonymes |
dipotassium tetrafluoronickelate(2-) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















